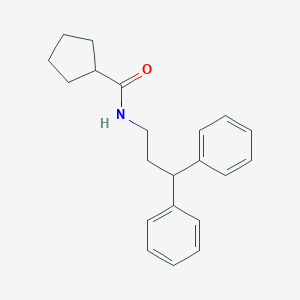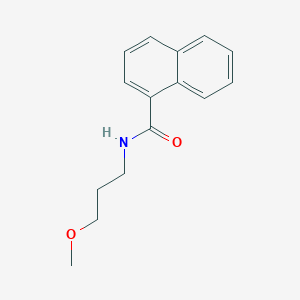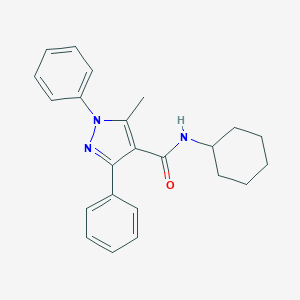![molecular formula C21H26N2O4S B258775 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B258775.png)
3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide, also known as CHS-828, is a small molecule compound that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
The mechanism of action of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide is not fully understood, but it is believed to involve the inhibition of heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. Inhibition of HSP90 leads to the destabilization and degradation of these proteins, resulting in apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to induce apoptosis, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide has also been shown to have anti-inflammatory properties and has potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide is its potential therapeutic applications in cancer treatment. It has been shown to be effective in preclinical studies and is currently undergoing clinical trials. However, one of the limitations of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide is its complex synthesis method, which requires careful attention to detail and purification steps to obtain a pure product.
Orientations Futures
There are several future directions for the study of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide. One direction is to further investigate its mechanism of action and identify other potential targets for this compound. Another direction is to study the potential applications of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide in the treatment of autoimmune diseases. Additionally, further clinical trials are needed to determine the safety and efficacy of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide in humans.
Méthodes De Synthèse
The synthesis of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with N-phenylcycloheptanamine to form 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide. The synthesis of 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide is a multistep process that requires careful attention to detail and purification steps to obtain a pure product.
Applications De Recherche Scientifique
3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs in preclinical studies. 3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide has also been shown to have anti-inflammatory properties and has potential applications in the treatment of autoimmune diseases.
Propriétés
Nom du produit |
3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide |
|---|---|
Formule moléculaire |
C21H26N2O4S |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
3-(cycloheptylsulfamoyl)-4-methoxy-N-phenylbenzamide |
InChI |
InChI=1S/C21H26N2O4S/c1-27-19-14-13-16(21(24)22-17-9-7-4-8-10-17)15-20(19)28(25,26)23-18-11-5-2-3-6-12-18/h4,7-10,13-15,18,23H,2-3,5-6,11-12H2,1H3,(H,22,24) |
Clé InChI |
QDGXPBRQMVYFQM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)NC3CCCCCC3 |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)NC3CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-isopropyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258701.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B258702.png)
![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)

![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)

![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B258713.png)
![Methyl 4,5-dimethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B258714.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B258715.png)
![Isopropyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B258716.png)
![Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B258717.png)
